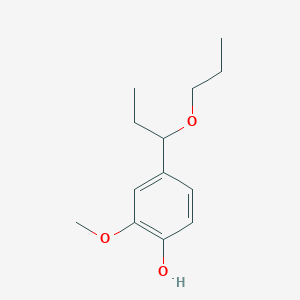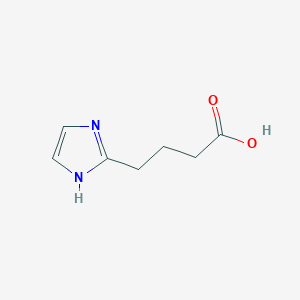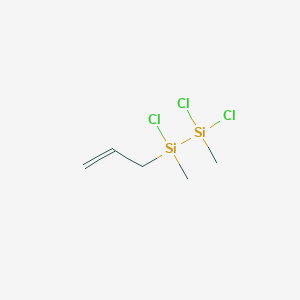
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane typically involves the reaction of trichlorosilane with appropriate organic reagents under controlled conditions. One common method includes the reaction of trichlorosilane with allyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the desired disilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the reaction and minimize by-products.
化学反応の分析
Types of Reactions
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran.
Substitution: Alkyl or aryl halides; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituents used.
科学的研究の応用
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane involves its interaction with various molecular targets through its reactive silicon centers. The compound can form covalent bonds with nucleophiles, leading to the formation of stable organosilicon compounds. The pathways involved in its reactions include nucleophilic substitution, addition, and elimination mechanisms.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: Similar in terms of the presence of trichloro groups but differs in its overall structure and reactivity.
2,2,2-Trichloro-1,1-dimethylethanol: Shares the trichloro and dimethyl groups but lacks the silicon atoms present in 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane.
Uniqueness
This compound is unique due to its silicon-based structure, which imparts distinct chemical properties and reactivity compared to carbon-based analogs. This uniqueness makes it valuable in applications requiring specific organosilicon functionalities.
特性
CAS番号 |
192887-55-1 |
|---|---|
分子式 |
C5H11Cl3Si2 |
分子量 |
233.7 g/mol |
IUPAC名 |
dichloro-(chloro-methyl-prop-2-enylsilyl)-methylsilane |
InChI |
InChI=1S/C5H11Cl3Si2/c1-4-5-9(2,6)10(3,7)8/h4H,1,5H2,2-3H3 |
InChIキー |
JEKMZYURRDDVLS-UHFFFAOYSA-N |
正規SMILES |
C[Si](CC=C)([Si](C)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



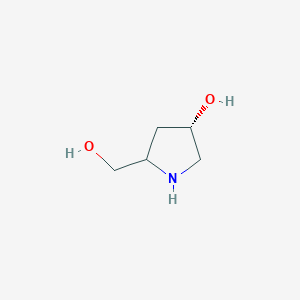
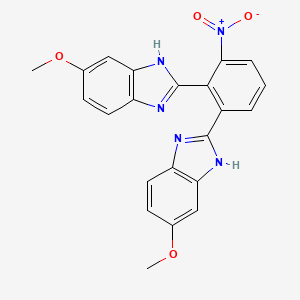
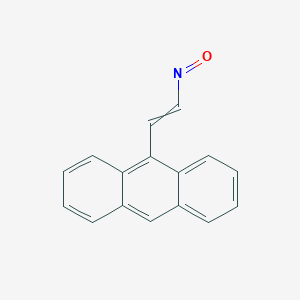
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
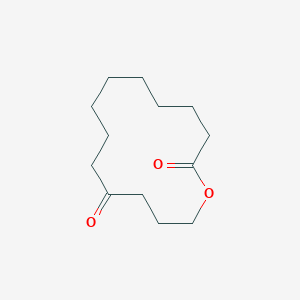
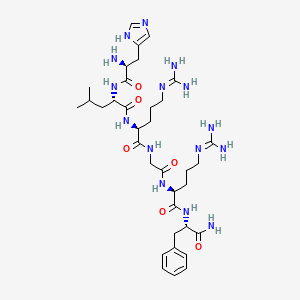
silane](/img/structure/B12552985.png)
